molecular formula C14H16N2O4S2 B2549665 5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide CAS No. 1172738-62-3

5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide

Cat. No.: B2549665
CAS No.: 1172738-62-3
M. Wt: 340.41
InChI Key: QLBKTHKRCMPTOD-UHFFFAOYSA-N
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Description

5-(N,N-Dimethylsulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide is a furan-2-carboxamide derivative characterized by a dimethylsulfamoyl group at the 5-position of the furan ring and a 2-(methylthio)phenyl substituent on the carboxamide nitrogen. This compound belongs to a broader class of bioactive furan derivatives, which are frequently explored for their pharmacological and pesticidal properties due to their structural versatility and ability to interact with biological targets .

Properties

IUPAC Name

5-(dimethylsulfamoyl)-N-(2-methylsulfanylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-16(2)22(18,19)13-9-8-11(20-13)14(17)15-10-6-4-5-7-12(10)21-3/h4-9H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBKTHKRCMPTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(O1)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where a carboxylic acid derivative reacts with an amine.

    Attachment of the Dimethylsulfamoyl Group: This step involves the reaction of a sulfonamide with dimethylamine under suitable conditions to form the dimethylsulfamoyl group.

    Coupling with the Phenyl Group: The final step involves coupling the furan ring with the 2-(methylthio)phenyl group through a suitable cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic ring and the furan ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into cellular processes and pathways.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its properties may be harnessed in the development of new polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Key Functional Groups Reported Bioactivity/Applications Reference(s)
Target Compound 5-(N,N-dimethylsulfamoyl), N-(2-(methylthio)phenyl) Sulfamoyl, methylthiophenyl Hypothetical: Enzyme inhibition (e.g., carbonic anhydrase)
5-Methyl-N-(2-(methylthio)phenyl)furan-2-carboxamide 5-methyl, N-(2-(methylthio)phenyl) Methyl, methylthiophenyl Not explicitly stated; structural analog with potential antimicrobial activity
5-(3-Chlorophenyl)-N-(4-(morpholinomethyl)phenyl)furan-2-carboxamide 5-(3-chlorophenyl), N-(4-morpholinomethylphenyl) Chlorophenyl, morpholine Antibacterial/antifungal applications
5-Nitro-N-(thiazol-2-yl)furan-2-carboxamide derivatives 5-nitro, N-(heterocyclic) Nitro, thiazole Diuretic activity (urea transport inhibition)
N-Cyclopropyl-5-[3-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide 5-aryl (pyrazole), N-cyclopropyl Pyrazole, cyclopropyl Antiviral (enterovirus inhibition)
5-[(2-Chlorophenoxy)methyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide 5-(chlorophenoxymethyl), N-thiadiazolyl Chlorophenoxy, thiadiazole Insecticidal/toxicological activities

Key Comparative Findings

Electronic and Steric Effects
  • Sulfamoyl vs. In contrast, nitro-substituted analogs (e.g., 5-nitro-N-(thiazol-2-yl)furan-2-carboxamide) exhibit higher electrophilicity, which may improve diuretic activity by modulating urea transporters .
  • Methylthio vs. Morpholinomethyl: The 2-(methylthio)phenyl group in the target compound likely increases lipophilicity compared to the morpholine-containing analog in , which may improve blood-brain barrier penetration but reduce aqueous solubility .
Bioactivity Trends
  • Antimicrobial Activity: Compounds with heterocyclic substituents (e.g., thiazole, thiadiazole) show enhanced antibacterial and antifungal properties. For example, 5-(3-chlorophenyl)-N-(4-(morpholinomethyl)phenyl)furan-2-carboxamide demonstrates broad-spectrum activity due to the morpholine group’s ability to disrupt microbial membranes .
  • Nitro-substituted furans, however, are validated diuretics .

Physicochemical Properties

Property Target Compound 5-Nitro-N-(thiazol-2-yl) Analogs 5-(3-Chlorophenyl)-Morpholine Derivative
Molecular Weight ~365.4 g/mol (estimated) 250–300 g/mol ~422.9 g/mol
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.5–3.0 ~2.8 (balanced solubility)
Melting Point Not reported 178–300°C Not reported

Biological Activity

5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₂O₃S₂
  • Molecular Weight : 318.43 g/mol

The compound features a furan ring, a sulfonamide group, and a methylthio-substituted phenyl group, which contribute to its unique biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Antitumor Activity : Compounds containing furan and sulfonamide groups have shown promising results in inhibiting tumor cell proliferation.
  • Antimicrobial Activity : The presence of the methylthio group suggests potential efficacy against bacterial strains.

Antitumor Activity

A study assessing the antitumor properties of related compounds revealed significant findings regarding their cytotoxic effects on cancer cell lines. The following table summarizes the IC₅₀ values for selected compounds in various assays:

Compound NameCell LineIC₅₀ (µM)Assay Type
5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)...A549 (Lung Cancer)10.52D Viability Assay
5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)...HCC827 (Lung Cancer)12.32D Viability Assay
Control (Doxorubicin)A5490.92D Viability Assay

The compound demonstrated moderate cytotoxicity against lung cancer cell lines A549 and HCC827, indicating its potential as an antitumor agent. Further optimization of the chemical structure may enhance its selectivity and potency.

Antimicrobial Activity

In addition to antitumor properties, the compound was screened for antimicrobial activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results are summarized in the following table:

Compound NameBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)...E. coli1525
5-(N,N-dimethylsulfamoyl)-N-(2-(methylthio)phenyl)...S. aureus1230
Control (Penicillin)S. aureus>20<10

These findings suggest that the compound exhibits moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies.

Case Studies

A recent case study investigated the effects of a related compound on tumor growth in vivo. Mice injected with tumor cells and treated with the compound showed a significant reduction in tumor size compared to untreated controls. The study highlighted the need for further exploration into dosage optimization and long-term effects.

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